Antifungal agent 84

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

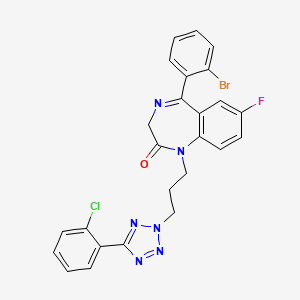

Molecular Formula |

C25H19BrClFN6O |

|---|---|

Molecular Weight |

553.8 g/mol |

IUPAC Name |

5-(2-bromophenyl)-1-[3-[5-(2-chlorophenyl)tetrazol-2-yl]propyl]-7-fluoro-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C25H19BrClFN6O/c26-20-8-3-1-6-17(20)24-19-14-16(28)10-11-22(19)33(23(35)15-29-24)12-5-13-34-31-25(30-32-34)18-7-2-4-9-21(18)27/h1-4,6-11,14H,5,12-13,15H2 |

InChI Key |

OHEVFXREOTXUEU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br)CCCN4N=C(N=N4)C5=CC=CC=C5Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel Calcineurin-Inhibiting Antifungal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a promising class of antifungal agents: calcineurin inhibitors. While the initial query concerned "antifungal agent 84," a compound identified as inhibiting candidiasis in a CNB1-dependent manner, publicly available data on this specific agent is limited.[1] CNB1 is the regulatory subunit of calcineurin, a crucial enzyme for stress response and virulence in pathogenic fungi. Therefore, this guide focuses on the broader and well-documented field of antifungal calcineurin inhibitors, the class to which "this compound" belongs.

Introduction: The Rise of Fungal Infections and the Need for Novel Therapies

Invasive fungal infections pose a significant and growing threat to global health, particularly among immunocompromised individuals. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the development of novel antifungal agents with new mechanisms of action. The calcineurin signaling pathway has been identified as a critical regulator of virulence, stress responses, and drug resistance in various fungal pathogens, making it a prime target for antifungal drug discovery.

The Calcineurin Pathway: A Key Fungal Vulnerability

Calcineurin is a calcium-calmodulin-activated serine/threonine protein phosphatase composed of a catalytic subunit (Cna1) and a regulatory subunit (Cnb1).[2] This pathway is essential for fungal survival under various stress conditions encountered within a human host, including temperature stress, cell wall and membrane stress, and exposure to antifungal drugs. Inhibition of calcineurin has been shown to impair fungal growth, virulence, and biofilm formation, and can also potentiate the activity of existing antifungal drugs like azoles and echinocandins.

Discovery and Synthesis of Fungal-Selective Calcineurin Inhibitors

The discovery of the immunosuppressive agents cyclosporin A and tacrolimus (FK506), both of which inhibit calcineurin, paved the way for exploring this pathway for antifungal therapy. However, their immunosuppressive effects in humans limit their use as systemic antifungals. The key challenge has been to develop fungal-selective inhibitors that do not significantly affect human calcineurin.

Structure-based drug design has been instrumental in this endeavor. By comparing the crystal structures of fungal and human FKBP12 (the protein that binds FK506 to mediate calcineurin inhibition), researchers have identified non-conserved regions that can be exploited for selective targeting.[3][4] This has led to the synthesis of novel FK506 analogs with reduced immunosuppressive activity and potent antifungal effects.

Representative Synthesis of a Novel FK506 Analog

A one-step synthetic protocol has been developed for the modification of FK506 and its analog FK520 at the C-22 position. This position is crucial for introducing fungal selectivity. The synthesis involves a condensation reaction with an acylhydrazone under reflux conditions.[3][5]

General Synthetic Scheme:

-

Starting Materials: FK506 or FK520

-

Reagent: Acylhydrazone derivative

-

Conditions: Reflux

-

Product: C-22 modified FK506/FK520 analog

This straightforward approach allows for the generation of a panel of novel analogs for structure-activity relationship (SAR) studies.

Quantitative Data on Antifungal Activity

The antifungal activity of calcineurin inhibitors is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various fungal species. The tables below summarize representative data for tacrolimus (FK506), cyclosporine A, and a novel, less immunosuppressive FK506 analog, APX879.

| Fungal Species | Tacrolimus (FK506) MIC (µg/mL) | Reference(s) |

| Candida albicans | >8 | [6] |

| Candida parapsilosis | 0.125–0.5 | [6] |

| Candida krusei | >8 | [6] |

| Candida glabrata | >8 | [6] |

| Cryptococcus neoformans | 0.39 (at 37°C) | [7] |

Table 1: In Vitro Antifungal Activity of Tacrolimus (FK506).

| Fungal Species | Cyclosporine A MIC (µg/mL) | Reference(s) |

| Candida albicans | >128 | [8] |

| Candida glabrata | >128 | [8] |

| Candida parapsilosis | >128 | [8] |

| Candida tropicalis | >128 | [8] |

| Cryptococcus neoformans | 12.5 (at 30°C) | [7] |

Table 2: In Vitro Antifungal Activity of Cyclosporine A.

| Fungal Species | APX879 MIC (µg/mL) | Reference(s) |

| Candida albicans | 8 | [9] |

| Cryptococcus neoformans | 0.5 - 1 | [9] |

| Aspergillus fumigatus | 0.5 - 1 | [9] |

Table 3: In Vitro Antifungal Activity of the Novel FK506 Analog APX879.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

-

Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

Candida albicans Biofilm Inhibition Assay

-

Cell Preparation: C. albicans is grown overnight in yeast extract-peptone-dextrose (YPD) broth. The cells are harvested, washed with PBS, and resuspended in RPMI 1640 medium to a concentration of 1 × 10⁶ cells/mL.

-

Biofilm Formation: 100 µL of the cell suspension is added to the wells of a 96-well flat-bottom microtiter plate. The plate is incubated at 37°C for 90 minutes to allow for cell adherence.

-

Treatment: Non-adherent cells are removed by washing with PBS. Fresh RPMI 1640 medium containing various concentrations of the test compound is added to the wells.

-

Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

-

Quantification: The biofilm biomass is quantified using a crystal violet staining assay or a metabolic assay such as the XTT reduction assay.

Calcineurin Phosphatase Activity Assay

This is a colorimetric assay to measure the phosphatase activity of calcineurin.

-

Reaction Setup: In a 96-well plate, a reaction mixture containing assay buffer, calmodulin, and the test inhibitor is prepared.

-

Enzyme Addition: Purified calcineurin enzyme or a cell lysate containing calcineurin is added to the wells.

-

Substrate Addition: A phosphopeptide substrate (e.g., RII phosphopeptide) is added to initiate the reaction. The plate is incubated at 30°C for a defined period (e.g., 30 minutes).

-

Phosphate Detection: The reaction is stopped, and a malachite green-based reagent is added to detect the amount of free phosphate released by the dephosphorylation of the substrate.

-

Data Analysis: The absorbance is read at 620 nm, and the calcineurin activity is calculated by comparing the results to a phosphate standard curve.

Experimental Workflow for Antifungal Drug Discovery

The discovery and development of a novel antifungal agent follows a structured workflow from initial screening to preclinical evaluation.

Conclusion

Targeting the calcineurin pathway represents a highly promising strategy for the development of novel antifungal therapies. Through structure-guided design and synthesis, it is possible to create fungal-selective calcineurin inhibitors with potent antifungal activity and reduced immunosuppressive side effects. The methodologies and data presented in this guide provide a framework for the continued discovery and preclinical development of this important new class of antifungal agents. Further research in this area is critical to address the growing challenge of invasive fungal infections and antifungal resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Agent 84: A Technical Guide to its Spectrum of Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 84, identified as 5-(2-bromophenyl)-7-fluoro-1-[3-(5-(2-chlorophenyl)-2H-tetrazol-2-yl)propyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a novel synthetic molecule belonging to the tetrazole-benzodiazepine class of compounds.[1] This technical guide provides a comprehensive overview of its antifungal properties, with a particular focus on its spectrum of activity, mechanism of action against Candida albicans, and detailed experimental protocols for its evaluation.

Spectrum of Activity

The primary reported antifungal activity of agent 84 is against Candida species, most notably Candida albicans and Candida tropicalis. Quantitative data from in vitro susceptibility testing is summarized below. Information regarding its efficacy against other fungal genera, such as Aspergillus, Cryptococcus, or dermatophytes, is not extensively available in the current literature.

| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Candida albicans | SC5314 | 1-16 µg/mL | [2] |

| Candida tropicalis | Not specified | 0.06-32 µg/mL (range for ergosterol synthesis inhibition) | [2] |

Mechanism of Action against Candida albicans

This compound exhibits a multi-faceted mechanism of action against C. albicans, ultimately leading to fungal cell death. The key molecular events are depicted in the signaling pathway diagram below and involve the interplay between calcium signaling, reactive oxygen species (ROS) production, and the induction of an apoptosis-like cascade.

Signaling Pathway

Caption: Proposed signaling pathway for this compound in C. albicans.

The antifungal activity of agent 84 is dependent on the calcineurin pathway, specifically involving the CNB1 subunit.[1] Its mode of action includes the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This disruption, coupled with the activation of a CNB1-dependent signaling cascade, leads to a significant increase in intracellular reactive oxygen species (ROS).[2] The accumulation of ROS contributes to cytotoxicity through mechanisms such as lysosomal membrane permeabilization, ultimately culminating in an apoptosis-like cell death pathway.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antifungal properties of agent 84.

Experimental Workflow

Caption: A logical workflow for the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.

a. Materials:

-

This compound stock solution (e.g., in DMSO)

-

Candida species isolates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer

b. Method:

-

Prepare a 2x concentrated stock solution of this compound in RPMI-1640 medium.

-

Perform serial two-fold dilutions of the antifungal agent in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 32 µg/mL).

-

Prepare a fungal inoculum suspension in RPMI-1640 and adjust the concentration to 1-5 x 10^6 CFU/mL.

-

Dilute the fungal suspension 1:1000 in RPMI-1640 to obtain a final inoculum density of 1-5 x 10^3 CFU/mL.

-

Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or spectrophotometrically.

C. albicans Biofilm Viability Assay

This protocol is based on the crystal violet staining method to quantify biofilm biomass.

a. Materials:

-

C. albicans SC5314

-

Sabouraud Dextrose Broth (SDB)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom polystyrene plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%)

-

Microplate reader

b. Method:

-

Grow C. albicans overnight in SDB at 30°C.

-

Wash the cells with PBS and resuspend in RPMI-1640 medium to a concentration of 1 x 10^7 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate and incubate for 90 minutes at 37°C to allow for adherence.

-

Wash the wells gently with PBS to remove non-adherent cells.

-

Add 100 µL of fresh RPMI-1640 containing various concentrations of this compound to the wells.

-

Incubate for 24-48 hours at 37°C to allow for biofilm formation.

-

Wash the wells with PBS to remove planktonic cells.

-

Fix the biofilms with 100 µL of methanol for 15 minutes.

-

Stain the biofilms with 100 µL of 0.1% crystal violet for 20 minutes.

-

Wash the wells with distilled water and allow to air dry.

-

Solubilize the stained biofilm with 200 µL of 95% ethanol.

-

Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.

Ergosterol Synthesis Inhibition Assay

This protocol involves the spectrophotometric quantification of ergosterol extracted from fungal cells.

a. Materials:

-

C. albicans cells

-

Sabouraud Dextrose Broth (SDB)

-

This compound

-

Saponification solution (25% alcoholic potassium hydroxide)

-

n-heptane

-

Sterile distilled water

-

UV-Vis spectrophotometer

b. Method:

-

Grow C. albicans in SDB to mid-log phase.

-

Inoculate fresh SDB containing sub-inhibitory concentrations of this compound with the mid-log phase culture.

-

Incubate for 16-24 hours at 30°C with shaking.

-

Harvest the cells by centrifugation and wash with sterile distilled water.

-

Resuspend the cell pellet in the saponification solution and incubate at 85°C for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Extract the non-saponifiable lipids by adding sterile distilled water and n-heptane, followed by vigorous vortexing.

-

Collect the n-heptane layer and scan the absorbance from 230 to 300 nm.

-

Ergosterol content is identified by the characteristic four-peaked curve, and the amount can be calculated from the absorbance values at specific wavelengths. A decrease in the characteristic peaks indicates inhibition of ergosterol synthesis.

Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.

a. Materials:

-

C. albicans cells

-

Phosphate-buffered saline (PBS)

-

H2DCFDA stock solution (e.g., in DMSO)

-

This compound

-

Fluorometer or fluorescence microscope

b. Method:

-

Grow C. albicans to the desired growth phase.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and incubate with H2DCFDA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Resuspend the cells in PBS and treat with various concentrations of this compound.

-

Incubate for the desired time period (e.g., 1-4 hours).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

This compound is a promising compound with potent activity against Candida albicans, a major human fungal pathogen. Its unique, CNB1-dependent mechanism of action, which involves the disruption of ergosterol synthesis and the induction of ROS-mediated apoptosis-like cell death, presents a novel approach to antifungal therapy. While its broader spectrum of activity requires further investigation, the detailed methodologies provided in this guide offer a robust framework for future research and development of this and similar tetrazole-benzodiazepine compounds.

References

In Vitro Antifungal Activity of Antifungal Agent 84: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antifungal activity of Antifungal Agent 84, a novel tetrazole derivative with potent efficacy against pathogenic fungi. The information presented herein is collated from primary research and is intended to support further investigation and development of this compound.

Core Antifungal Activity Data

This compound, identified as compound 6d in the primary literature, has demonstrated significant in vitro activity, particularly against Candida albicans. The compound, with the chemical formula C25H19BrClFN6O and CAS number 2901064-07-9, has been the subject of detailed investigations to elucidate its antifungal profile.

Quantitative Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key indicators of a compound's antifungal potency. The activity of this compound against a panel of clinically relevant fungal strains is summarized below.

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans SC5314 | 1 - 16 | Not Reported |

| Candida tropicalis | 0.06 - 32 | Not Reported |

Note: Data extracted from vendor-supplied information and the primary research publication. The ranges may reflect variations in experimental conditions or testing against different isolates of the same species.

Mechanism of Action and Cellular Effects

This compound exhibits a multi-faceted mechanism of action against Candida albicans, targeting key aspects of fungal physiology and virulence.

-

Ergosterol Synthesis Inhibition : The compound has been shown to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, in both C. albicans and C. tropicalis at concentrations ranging from 0.06 to 32 µg/mL.

-

Cellular Integrity Disruption : At a concentration of 16 µg/mL, this compound induces the production of endogenous reactive oxygen species (ROS), leading to oxidative stress. Furthermore, it causes lysosomal membrane permeabilization, contributing to cellular damage.

-

Virulence Factor Attenuation : Research indicates that this compound alters hyphal morphology and chitin deposition in C. albicans. These effects are crucial as the yeast-to-hypha transition is a key virulence factor.

-

Calcineurin-Dependent Pathway : The antifungal action of this agent has been linked to a CNB1-dependent mechanism, suggesting an interaction with the calcineurin signaling pathway, which is critical for stress response and virulence in C. albicans.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antifungal properties of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Preparation of Antifungal Stock Solution : Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Preparation of Microtiter Plates : Serially dilute the stock solution in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS to achieve a range of desired concentrations.

-

Inoculum Preparation : Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium.

-

Inoculation and Incubation : Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include positive (no drug) and negative (no inoculum) controls. Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination : The MIC is visually determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

Biofilm Susceptibility Testing

This assay evaluates the efficacy of an antifungal agent against fungal biofilms, which are often more resistant to treatment.

-

Biofilm Formation : Dispense a standardized fungal suspension into the wells of a flat-bottomed 96-well microtiter plate. Incubate for a period sufficient to allow for biofilm formation (typically 24-48 hours).

-

Removal of Planktonic Cells : Gently wash the wells with phosphate-buffered saline (PBS) to remove any non-adherent, planktonic cells.

-

Application of Antifungal Agent : Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

-

Incubation : Incubate the plates for a further 24 hours to allow the agent to act on the biofilm.

-

Quantification of Biofilm Viability : Assess the viability of the biofilm using a metabolic indicator dye such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). The reduction of XTT to a colored formazan product is proportional to the metabolic activity of the cells in the biofilm. Measure the absorbance at the appropriate wavelength to determine the extent of biofilm inhibition.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathway affected by this compound.

Caption: Experimental workflow for in vitro antifungal testing of this compound.

Caption: Proposed signaling pathway disruption by this compound.

References

In-depth Technical Guide: Target Identification of Antifungal Agent 84

This lack of primary research data prevents the creation of an in-depth technical guide that would meet the stringent requirements of the intended audience of researchers, scientists, and drug development professionals. Specifically, the absence of published experimental protocols, quantitative data, and detailed signaling pathway analysis for this particular compound makes it impossible to fulfill the core requirements of this request.

However, the mention of CNB1 , a subunit of the protein phosphatase calcineurin, as the target of Antifungal Agent 84, places it within a well-studied and highly relevant area of antifungal drug discovery. Calcineurin is a critical regulator of stress responses, virulence, and drug resistance in pathogenic fungi, including Candida albicans.

Therefore, this guide will pivot to provide a comprehensive overview of the target identification of antifungal agents that inhibit the calcineurin pathway in Candida albicans . This will serve as a valuable resource for the target audience by detailing the established methodologies and data in this significant field of research.

The Calcineurin Signaling Pathway in Candida albicans

Calcineurin is a calcium-calmodulin-activated serine/threonine-specific protein phosphatase. In C. albicans, it is a heterodimer composed of a catalytic subunit A (Cna1) and a regulatory subunit B (Cnb1). The pathway is activated by an increase in intracellular calcium ions, which can be triggered by various stress conditions, including exposure to antifungal drugs. Once activated, calcineurin dephosphorylates the transcription factor Crz1 (Calcineurin-Responsive Zinc finger 1), leading to its translocation into the nucleus and the subsequent regulation of target gene expression. These genes are involved in cell wall integrity, ion homeostasis, and membrane stress responses, all of which are crucial for fungal survival and virulence.

Experimental Protocols for Target Identification

The identification of antifungal agents targeting the calcineurin pathway typically involves a series of in vitro and in vivo experiments.

Primary Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against C. albicans.

Methodology (Broth Microdilution):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI 1640 medium.

-

Prepare a standardized inoculum of C. albicans (e.g., 0.5-2.5 x 10³ cells/mL) from an overnight culture.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be assessed visually or by measuring the optical density at 600 nm.

Target Validation using Genetically Modified Strains

Objective: To confirm that the antifungal activity of a compound is dependent on the calcineurin pathway.

Methodology:

-

Perform antifungal susceptibility testing as described above using wild-type C. albicans and mutant strains lacking key components of the calcineurin pathway (e.g., cnb1Δ/Δ, cna1Δ/Δ, crz1Δ/Δ).

-

A compound that targets the calcineurin pathway is expected to show reduced or no antifungal activity against the mutant strains compared to the wild-type strain. This is because the target of the compound is absent in the mutant strains.

In Vitro Calcineurin Phosphatase Activity Assay

Objective: To directly measure the inhibitory effect of a compound on calcineurin's enzymatic activity.

Methodology:

-

Purify recombinant C. albicans calcineurin protein.

-

Use a commercially available calcineurin phosphatase assay kit, which typically utilizes a synthetic phosphopeptide substrate (e.g., RII phosphopeptide).

-

In a microplate, combine the purified calcineurin, the phosphopeptide substrate, and various concentrations of the test compound.

-

Initiate the reaction by adding a reaction buffer containing calcium and calmodulin.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent (e.g., Malachite Green).

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is calculated from the dose-response curve.

Biofilm Inhibition and Disruption Assays

Objective: To assess the efficacy of the compound against C. albicans biofilms.

Methodology (Crystal Violet Staining):

-

Inhibition Assay:

-

In a 96-well plate, add a standardized suspension of C. albicans to wells containing serial dilutions of the test compound.

-

Incubate at 37°C for 24-48 hours to allow biofilm formation.

-

Wash the wells with PBS to remove non-adherent cells.

-

Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.

-

Wash again and solubilize the stain with 95% ethanol.

-

Measure the absorbance at 570 nm to quantify the biofilm biomass.

-

-

Disruption Assay:

-

Allow biofilms to form in a 96-well plate for 24 hours as described above.

-

Wash the pre-formed biofilms and add fresh medium containing serial dilutions of the test compound.

-

Incubate for another 24 hours.

-

Quantify the remaining biofilm using crystal violet staining as described for the inhibition assay.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a novel calcineurin inhibitor, "Compound X," to illustrate the expected outcomes from the described experiments.

| Assay | Strain/Condition | Metric | Value |

| Antifungal Susceptibility | C. albicans (Wild-Type) | MIC₅₀ | 8 µg/mL |

| C. albicans (cnb1Δ/Δ) | MIC₅₀ | >64 µg/mL | |

| Calcineurin Activity | Purified C. albicans Calcineurin | IC₅₀ | 0.5 µM |

| Biofilm Inhibition | C. albicans (Wild-Type) | MBIC₅₀ | 16 µg/mL |

| Biofilm Disruption | C. albicans (Wild-Type) | MBDC₅₀ | 32 µg/mL |

MIC₅₀: Minimum Inhibitory Concentration for 50% growth inhibition. IC₅₀: Half-maximal Inhibitory Concentration. MBIC₅₀: Minimum Biofilm Inhibitory Concentration for 50% inhibition. MBDC₅₀: Minimum Biofilm Disruption Concentration for 50% disruption.

Experimental Workflow for Target Identification

The logical flow of experiments to identify and validate a novel antifungal agent targeting the calcineurin pathway is depicted in the following diagram.

References

A Technical Guide to the Synthesis of Novel Triazole Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global public health. Triazole antifungals, a cornerstone of antimycotic therapy, have been pivotal in managing these infections. However, the emergence of resistance necessitates the continuous development of novel, more potent, and broad-spectrum agents. This technical guide provides an in-depth overview of the core synthetic strategies, experimental protocols, and structure-activity relationships (SAR) that are driving the discovery of the next generation of triazole antifungal drugs.

Core Principles of Triazole Antifungal Action

Triazole antifungals primarily exert their effect by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3][4] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.[1][2][4] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane integrity, fluidity, and function.[4] By binding to the heme iron in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols in the fungal membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth and proliferation (fungistatic effect) or fungal cell death.[2]

Key Synthetic Strategies for Novel Triazoles

The synthesis of new triazole antifungal agents is largely guided by established structure-activity relationships and the application of modern synthetic methodologies to generate diverse chemical libraries for screening.

SAR studies have identified several key structural features essential for the antifungal activity of triazoles.[1] The core pharmacophore generally consists of a 1,2,4-triazole ring linked to a dihalophenyl group through a two-carbon chain, with a hydroxyl group on the carbon alpha to the phenyl ring.[2][5][6] Modifications to the side chains attached to this core structure are a primary focus for developing new analogues with improved potency, broader spectrum, and better pharmacokinetic profiles.[6][7]

For instance, research has shown that introducing specific substituents at certain positions on the core structure can enhance activity. A strong SAR investigation revealed that derivatives with -NO₂ and -CF₃ groups at the 7-position of a 1,2,3-benzotriazin-4-one scaffold exhibited more effective antifungal activity.[1] Furthermore, compounds containing halogens like chlorine and fluorine often demonstrate excellent antifungal activity.[1]

"Click chemistry," particularly the CuAAC reaction, has become a powerful and efficient tool for synthesizing 1,2,3-triazole derivatives.[8][9][10][11] This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring.[8][12] This method is highly valued for its reliability, high yields, and mild reaction conditions.[8][10]

This approach has been successfully used to create libraries of fluconazole analogues.[9][11] For example, by reacting 1-azido-2-(2,4-difluorophenyl)-3-[1][8][13]triazol-1-yl-propan-2-ol with various alkynes, researchers have synthesized compounds with antifungal activity similar to or greater than fluconazole.[9]

A common strategy in drug discovery is to modify the structures of existing, clinically successful drugs to develop second-generation agents with improved properties. This approach has been applied to triazoles like isavuconazole and posaconazole.[1][14] For example, novel derivatives of ravuconazole and isavuconazole have been synthesized and shown to be more effective than fluconazole against certain Candida species.[1]

To enhance antifungal activity and potentially overcome resistance, researchers are creating hybrid molecules that combine the triazole pharmacophore with other biologically active moieties. Examples include:

-

Triazole-Piperazine Hybrids: Itraconazole and posaconazole contain a piperazine group, and novel analogues incorporating this moiety have been synthesized and evaluated.[2]

-

Triazole-Benzotriazinone Hybrids: A series of novel triazole derivatives containing a 1,2,3-benzotriazin-4-one scaffold exhibited strong in vitro antifungal activities, particularly against Aspergillus fumigatus.[15]

-

Azole-Peptide Hybrids: The combination of azole drugs with antimicrobial peptides has been shown to have a synergistic biological effect against fungal pathogens.[16][17]

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and final triazole compounds, based on published literature.

-

Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(benzylamino)-2-propanol (3).

-

To a stirred mixture of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate (16.5 g, 0.05 mol), ethanol (200 mL), and triethylamine (30 mL), add benzylamine (6.42 g, 0.06 mol).

-

Heat the mixture at 70°C–80°C for 5 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield compound 3 .

-

-

Step 2: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-propargyl amino)-2-propanol (4).

-

To a solution of compound 3 (10.74 g, 0.03 mol) in acetonitrile (150 mL), add potassium carbonate (8.28 g, 0.06 mol) and propargyl bromide (4.28 g, 0.036 mol).

-

Stir the mixture at room temperature for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford the title compound 4 .

-

-

To a solution of the alkyne precursor (e.g., compound 4 from Protocol 1) (1.0 mmol) and a substituted benzyl azide (1.1 mmol) in a solvent mixture such as t-BuOH/H₂O or DMF/H₂O, add sodium ascorbate (0.2 mmol).[8]

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 1,2,3-triazole derivative.

This protocol represents an improved, practical synthesis for a prodrug of a modern triazole, highlighting green chemistry principles.

-

Step 1: Preparation of the Quaternary Ammonium Iodide Hydrochloride Salt (5).

-

To a solution of the precursor amine (4) (211.7 g, 224.25 mmol) in ethyl acetate (1 L), add hydrogen chloride ethyl acetate solution (2 N, 1121.3 mL) at room temperature.

-

Stir for 2 hours. The product precipitates.

-

Filter the precipitate, wash with ethyl acetate, and dry to afford the crude product 5 as a yellow solid (199.3 g, 97% yield).[18]

-

-

Step 2: Formation of the Hydroxide Intermediate (6).

-

Dissolve compound 5 (199.3 g, 217.5 mmol) in a mixture of dichloromethane (1.5 L) and water (500 mL).

-

Cool the mixture to 0°C and slowly add 5% aqueous NaHCO₃ solution until the pH is 7.8-8.0.

-

Separate the organic layer and maintain it at 0°C for the next step without further work-up.[18]

-

-

Step 3: Anion Exchange to form Isavuconazonium Sulfate (1).

-

Prepare an anion exchange resin by treating it with sulfuric acid to load HSO₄⁻ anions, followed by washing to neutrality.

-

Pass the cold dichloromethane solution of intermediate 6 through a column packed with the prepared HSO₄⁻-form anion exchange resin.

-

Collect the eluent and concentrate it under reduced pressure to obtain isavuconazonium sulfate (1 ) with high purity (e.g., 97.25% by HPLC) and an overall yield of 57%.[19][18] This method avoids the degradation issues associated with direct addition of sulfuric acid.[18]

-

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected novel triazole derivatives against various pathogenic fungi. Lower MIC values indicate higher potency.

Table 1: Antifungal Activity (MIC, μg/mL) of Novel Triazoles Containing a 1,2,3-Benzotriazin-4-one Moiety [1][15]

| Compound | C. albicans | C. neoformans | A. fumigatus |

| 6m | 0.5 | 0.25 | 0.25 |

| Fluconazole | 0.5 | 2.0 | >64 |

| Voriconazole | 0.25 | 0.25 | 0.5 |

| Albaconazole | 0.25 | 0.125 | 0.5 |

Data compiled from studies on triazoles with a 1,2,3-benzotriazin-4-one scaffold. Compound 6m showed comparable activity to voriconazole and albaconazole, especially against A. fumigatus.[15]

Table 2: Antifungal Activity (MIC₈₀, μg/mL) of Triazoles with Piperazine Side Chains [2]

| Compound | C. albicans (14053) | M. gypseum | C. neoformans |

| 1d | 0.25 | 1.0 | 1.0 |

| 1i | 0.25 | 0.5 | 0.5 |

| 1j | 1.0 | 0.25 | 0.5 |

| 1k | 1.0 | 0.25 | 0.5 |

| Fluconazole (FCZ) | 1.0 | 32 | 0.5 |

| Itraconazole (ICZ) | 0.125 | 0.125 | 0.125 |

| Voriconazole (VCZ) | 0.125 | 0.25 | 0.125 |

Compounds 1d and 1i showed 4-fold greater activity than fluconazole against C. albicans. Compounds 1j and 1k were 128 times more active than fluconazole against M. gypseum.[2]

Table 3: Antifungal Activity (MIC, μg/mL) of Phenyl-Propanamide Containing Triazoles [7]

| Compound | C. albicans (SC5314) | C. glabrata (537) | C. neoformans (22-21) | Fluconazole-Resistant C. albicans (901) |

| A1 | 0.25 | 0.25 | ≤0.125 | 1.0 |

| A3 | 0.125 | 0.125 | ≤0.125 | 2.0 |

| A9 | 0.125 | 0.125 | ≤0.125 | 2.0 |

| Fluconazole (FCZ) | 0.5 | 16.0 | 1.0 | >256.0 |

| Ketoconazole (KCZ) | 0.125 | 0.25 | 0.25 | 16.0 |

Compounds A1, A3, and A9 demonstrated excellent, broad-spectrum antifungal activity, often exceeding that of fluconazole and ketoconazole, and showed inhibitory activity against fluconazole-resistant C. albicans.[7]

Conclusion and Future Directions

The synthesis of novel triazole antifungal agents is a dynamic and evolving field. The strategic application of structure-activity relationship principles, coupled with powerful synthetic methods like click chemistry, has led to the discovery of new candidates with potent and broad-spectrum activity. The development of analogues of existing drugs and the creation of hybrid molecules represent promising avenues for overcoming the challenges of antifungal resistance. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these novel agents, exploring new molecular targets, and developing innovative drug delivery systems to enhance efficacy at the site of infection. The continued collaboration between synthetic chemists, mycologists, and pharmacologists is essential to translate these promising laboratory findings into clinically effective therapies for patients suffering from life-threatening fungal infections.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]

- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New triazole derivatives as antifungal agents: synthesis via click reaction, in vitro evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Progress in Synthesis, Detection and Clinical Application of Posaconazole [yyhx.ciac.jl.cn]

- 15. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Antifungal Peptides as Therapeutic Agents [frontiersin.org]

- 18. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 19. thieme-connect.com [thieme-connect.com]

Unraveling the Challenge: The Quest for Antifungal Agent 84 Against Aspergillus fumigatus

A comprehensive review of publicly available scientific literature and data reveals a notable absence of a specifically designated "antifungal agent 84" with documented efficacy, mechanism of action, or experimental protocols against Aspergillus fumigatus. While the search for novel antifungal compounds is a critical and ongoing endeavor in medical mycology, this particular designation does not correspond to a known agent in published research.

This technical guide, therefore, pivots to address the core interests of researchers, scientists, and drug development professionals by providing an in-depth overview of the essential methodologies, data presentation standards, and signaling pathways pertinent to the evaluation of novel antifungal agents against the significant opportunistic pathogen, Aspergillus fumigatus. The principles and protocols outlined herein are fundamental to the research and development of any new anti-aspergillus compound.

I. Quantitative Assessment of Antifungal Activity

The initial evaluation of a novel antifungal compound involves determining its potency in inhibiting fungal growth. This is typically quantified by the Minimum Inhibitory Concentration (MIC). For filamentous fungi like A. fumigatus, a related endpoint, the Minimum Effective Concentration (MEC), is sometimes used for specific antifungal classes like echinocandins.

Table 1: Representative In Vitro Susceptibility Data for Common Antifungals against Aspergillus fumigatus

| Antifungal Class | Agent | MIC Range (µg/mL) | Typical Breakpoint (Susceptible) |

| Triazoles | Voriconazole | 0.12 - 2 | ≤1 |

| Isavuconazole | 0.25 - 2 | ≤1 | |

| Posaconazole | 0.06 - 1 | ≤0.25 | |

| Polyenes | Amphotericin B | 0.25 - 2 | ≤1 |

| Echinocandins | Caspofungin | 0.015 - 0.25 (MEC) | Not well-established |

| Micafungin | 0.008 - 0.06 (MEC) | Not well-established |

Note: Data presented are generalized from multiple sources for illustrative purposes. Actual MIC/MEC values can vary significantly based on the specific A. fumigatus isolate and testing methodology.

II. Experimental Protocols: A Methodological Framework

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of findings in antifungal drug development.

A. In Vitro Susceptibility Testing

The gold standard for determining the MIC of a novel compound against A. fumigatus is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38.

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for MIC determination using broth microdilution.

B. In Vivo Efficacy Models

To assess the therapeutic potential of a novel antifungal agent in a living organism, murine models of invasive aspergillosis are commonly employed.

Experimental Workflow: Murine Model of Invasive Aspergillosis

Preliminary Toxicity Profile of Antifungal Agent 84 (Voriconazole)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preliminary toxicity studies for the broad-spectrum triazole antifungal agent voriconazole, a compound representative of "Antifungal Agent 84." Voriconazole is a cornerstone in the treatment of serious invasive fungal infections, including aspergillosis and candidiasis.[1][2] However, its clinical use is associated with a range of adverse effects, necessitating careful patient monitoring.[3] This guide summarizes key quantitative toxicity data, details the experimental protocols used in pivotal studies, and visualizes critical metabolic pathways and workflows to offer a thorough understanding of its safety profile.

Data Presentation: Summary of Toxicological Findings

The following tables collate quantitative data from various clinical and preclinical studies, focusing on the incidence of adverse events, the correlation between drug concentration and toxicity, and findings from reproductive toxicity studies.

Table 1: Incidence of Common Adverse Events in Clinical Trials

| Adverse Event | Incidence Rate (%) | Study Population | Reference |

|---|---|---|---|

| Hepatotoxicity | |||

| Transient ALT/AST Elevations | 11 - 19% | Patients on voriconazole | [1] |

| Discontinuation due to ALT Elevations | ~1% | Patients on voriconazole | [1] |

| Confirmed Liver Injury | 11.32% | 5,564 voriconazole-treated patients | [4] |

| Hepatocellular Pattern | 5.01% | 630 patients with confirmed liver injury | [4] |

| Cholestatic Pattern | 5.19% | 630 patients with confirmed liver injury | [4] |

| Mixed Pattern | 1.11% | 630 patients with confirmed liver injury | [4] |

| Central Nervous System (CNS) Toxicity | |||

| Visual Changes | 17.9% | 95 patients in a prospective study | [5][6] |

| Hallucinations | 16.8% | 95 patients in a prospective study | [5][6] |

| Overall CNS Toxicity | 20.6% | 165 patients in a retrospective study | [7][8] |

| Dermatological Toxicity |

| Photosensitivity | 10.5% | 95 patients in a prospective study |[5][6] |

Table 2: Correlation of Voriconazole Trough Concentration (Cmin) with CNS Toxicity

| Trough Concentration (Cmin) | Incidence of CNS Toxicity | Study Population | Reference |

|---|---|---|---|

| > 4.85 mg/L | 32.9% | 165 patients undergoing TDM | [7][8] |

| ≤ 4.85 mg/L | 11.6% | 165 patients undergoing TDM | [7][8] |

| > 6.0 mg/L | 4.6-fold increased odds of toxicity | Patients undergoing TDM |[9] |

Table 3: Reproductive and Developmental Toxicity in Animal Studies

| Species | Dose | Observations | Reference |

|---|---|---|---|

| Rat | 10 mg/kg/day | Increased incidence of hydroureter and hydronephrosis | [10] |

| Rat | 60 mg/kg/day | Cleft palate | [10] |

| Rabbit | 0.3x recommended human dose | Embryotoxic/teratogenic effects |[11] |

Experimental Protocols

Detailed methodologies for key toxicity studies are outlined below to provide insight into the generation of the presented data.

Prospective Study on Voriconazole Toxicity and Metabolism

This study aimed to determine if drug toxicity correlates with CYP2C19 genotype or serum concentrations of voriconazole and its metabolites.[5][6][12]

-

Study Design: A prospective, open-label study was conducted.[5][12]

-

Patient Population: 95 immunosuppressed patients receiving voriconazole for empirical or prophylactic therapy.[5][6]

-

Data Collection:

-

Toxicity Assessment: Patients were monitored for adverse events, including hallucinations, visual changes, photosensitivity, and hepatotoxicity.[5][6]

-

Pharmacokinetic Analysis: Serum concentrations of voriconazole and its two primary metabolites (voriconazole N-oxide and 4-hydroxyvoriconazole) were measured using high-performance liquid chromatography (HPLC).[5]

-

Genotyping: DNA was extracted from patient blood samples to determine the genotypes for cytochrome P450 enzymes CYP2C19 and CYP2C9.[5][13]

-

-

Statistical Analysis: Correlations between adverse events, serum drug and metabolite levels, and patient genotypes were analyzed.[5] Regression analysis was used to assess changes in drug levels over time.[5]

Retrospective Cohort Study of Voriconazole-Induced Liver Injury (VILI)

This study was designed to investigate the incidence patterns and identify risk factors for VILI in a large patient cohort.[4]

-

Study Design: A retrospective cohort study.[4]

-

Patient Population: The study included 5,564 patients who received voriconazole treatment between 2007 and 2020.[4]

-

Methodology:

-

Case Identification: Confirmed cases of liver injury were identified based on established liver enzyme elevation criteria.

-

Phenotyping: Cases were categorized into hepatocellular, cholestatic, or mixed patterns of injury.[4]

-

Risk Factor Analysis: Univariable and multivariable logistic regression analyses were performed to identify potential risk factors, such as route of administration (intravenous vs. oral) and daily and cumulative doses.[4]

-

Model Evaluation: The performance of the risk factor model was evaluated using receiver-operating characteristic (ROC) analysis.[4]

-

Four-Week Intravenous Toxicity Study in Rats

This preclinical study investigated the safety and toxicokinetics of a prodrug of voriconazole (POV) following repeated intravenous administration.[14]

-

Animal Model: Sprague-Dawley (SD) rats.[14]

-

Study Design: Rats were administered the POV injection intravenously for 4 consecutive weeks at doses of 0 (control), 30, 60, and 120 mg/kg/day.[14]

-

Parameters Evaluated:

-

General Safety: Clinical observations and tolerability were recorded.

-

Organ Toxicity: At the end of the study, relative liver weights were measured, and histopathological examination of the liver was performed to identify changes such as hepatocyte hypertrophy.[14]

-

Reversibility: A recovery period was included to assess if toxic responses were reversible.[14]

-

-

Toxicokinetics: The study explored the in vivo distribution and metabolism of POV, confirming its rapid conversion to the active voriconazole.[14] The no-observed-adverse-effect level (NOAEL) was determined.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to voriconazole's toxicity profile.

References

- 1. Voriconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Voriconazole Metabolism, Toxicity, and the Effect of Cytochrome P450 2C19 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. reference.medscape.com [reference.medscape.com]

- 11. Case Report of Exposure to Voriconazole in the Second and Third Trimesters of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Toxicity studies for the use of prodrug of voriconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CNB1-Dependent Pathway in Candida

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The CNB1-dependent signaling pathway, centered around the protein phosphatase calcineurin, is a critical regulator of stress adaptation, virulence, and antifungal drug resistance in the opportunistic fungal pathogen Candida. As a highly conserved pathway with key differences between fungal and human homologs, it represents a promising target for the development of novel antifungal therapeutics. This guide provides a comprehensive overview of the core components of the calcineurin pathway in Candida species, summarizes key quantitative data on its role in drug resistance and virulence, details experimental protocols for its investigation, and presents visual diagrams of the signaling cascade and experimental workflows.

The Core CNB1-Dependent Signaling Pathway

Calcineurin is a calcium/calmodulin-dependent serine/threonine protein phosphatase. In Candida, as in other fungi, it is a heterodimer composed of a catalytic subunit, Cna1 (also known as Cmp1), and a regulatory subunit, Cnb1[1][2]. The activity of calcineurin is tightly regulated by intracellular calcium levels. Stress conditions such as exposure to antifungal drugs, high cation concentrations, or serum can trigger an influx of calcium ions (Ca²⁺) into the cytoplasm through plasma membrane channels like Cch1/Mid1[1][3].

This influx of Ca²⁺ leads to the binding of calmodulin (Cam1) to the catalytic subunit Cna1, which displaces an autoinhibitory domain and activates the phosphatase[1][4]. The regulatory subunit Cnb1 is essential for this activation and for the stability of the Cna1 subunit[1]. Once activated, calcineurin dephosphorylates a range of downstream targets, with the best-characterized being the transcription factor Crz1 (Calcineurin-responsive zinc finger 1)[1][5]. Dephosphorylation of Crz1 exposes a nuclear localization signal, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, Crz1 binds to specific DNA motifs in the promoter regions of target genes, modulating their expression to orchestrate a cellular response to the stress[2][5][6].

While Crz1 is a major downstream effector, evidence suggests the existence of Crz1-independent pathways, as crz1Δ/Δ mutants do not fully replicate all the phenotypes of a calcineurin (cnb1Δ/Δ or cna1Δ/Δ) mutant, particularly in the context of azole tolerance[7][8].

Visualizing the CNB1-Dependent Signaling Pathway

Caption: The CNB1-dependent calcineurin signaling cascade in Candida.

Quantitative Data on the Role of the CNB1 Pathway

Deletion of CNB1 has profound effects on the susceptibility of Candida species to various antifungal agents and attenuates their virulence. The following tables summarize quantitative data from various studies.

Antifungal Susceptibility

The loss of calcineurin function renders Candida species hypersensitive to azole and echinocandin antifungals.

Table 1: Minimum Inhibitory Concentrations (MICs) for Candida albicans Strains (µg/mL)

| Strain | Fluconazole | Caspofungin |

| Wild-Type | 0.125 - 1[9] | 0.03 - 0.5[10][11][12] |

| cnb1Δ/Δ | Hypersensitive | Hypersensitive |

| crz1Δ/Δ | Hypersensitive | Susceptible |

Note: Specific MIC values for cnb1Δ/Δ mutants are often reported as "hypersensitive" without a precise value in the literature reviewed. The crz1Δ/Δ mutant shows a phenotype that is intermediate between the wild-type and the calcineurin mutant for azoles, but not for echinocandins.

Table 2: Minimum Inhibitory Concentrations (MICs) for Candida glabrata Strains (µg/mL)

| Strain | Fluconazole | Caspofungin |

| Wild-Type | 16 - 32[13] | 0.03 - 0.06[10] |

| cnb1Δ/Δ | Increased Susceptibility | Increased Susceptibility |

Note: C. glabrata exhibits intrinsically higher resistance to azoles. Deletion of CNB1 increases susceptibility to both azoles and echinocandins.

Table 3: Minimum Inhibitory Concentrations (MICs) for Candida lusitaniae Strains (µg/mL)

| Strain | Fluconazole | Caspofungin |

| Wild-Type | ≤2[14] | 0.25 - 0.5[10][15] |

| cnb1Δ/Δ | 2-fold decrease | 12-fold decrease |

Virulence

Calcineurin is essential for the virulence of Candida species in murine models of systemic infection.

Table 4: Virulence of Candida Calcineurin Mutants in Murine Models of Disseminated Infection

| Candida Species | Strain | Outcome | Reference |

| C. albicans | cnb1Δ/Δ or cmp1Δ/Δ | Strongly attenuated virulence, unable to colonize kidneys. | [16] |

| C. glabrata | cnb1Δ/Δ | Decreased virulence. | |

| C. lusitaniae | cnb1Δ/Δ | Attenuated virulence with 100% mouse survival at day 21 post-infection. | |

| C. tropicalis | cnb1Δ/Δ | Attenuated virulence with ~70% mouse survival at day 42 post-infection. |

Note: While wild-type strains typically lead to 80-100% mortality within 1-2 weeks in these models, calcineurin mutants are avirulent or severely attenuated.

Experimental Protocols

Investigating the CNB1-dependent pathway involves a combination of genetic, microbiological, and in vivo techniques.

Generation of Deletion Mutants using CRISPR-Cas9

The CRISPR-Cas9 system has been adapted for efficient gene editing in C. albicans. This protocol outlines the transient expression of Cas9 and a guide RNA (gRNA) to create a homozygous deletion of CNB1.

Materials:

-

C. albicans strain expressing Cas9 (e.g., from a transient expression vector).

-

gRNA expression plasmid (e.g., pV1093).

-

Oligonucleotides for cloning the CNB1-specific gRNA.

-

A repair template DNA fragment (e.g., a selectable marker flanked by sequences homologous to the regions upstream and downstream of the CNB1 ORF).

-

Transformation reagents (e.g., lithium acetate, PEG, carrier DNA).

-

Selective growth media.

Procedure:

-

Design gRNA: Identify a unique 20-bp target sequence in the CNB1 open reading frame that is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3'). Use a tool like CHOPCHOP to minimize off-target effects[2].

-

Construct gRNA Expression Plasmid: Anneal and ligate the synthetic oligonucleotides encoding the designed gRNA into a suitable expression vector[2].

-

Design and Amplify Repair Template: Design a repair template consisting of a selectable marker (e.g., SAT1, ARG4) flanked by 80-100 bp of sequence homologous to the regions immediately upstream and downstream of the CNB1 gene. Amplify this cassette by PCR[17].

-

Transformation: Co-transform the C. albicans Cas9-expressing strain with the gRNA plasmid and the PCR-amplified repair template using the lithium acetate/PEG method[18].

-

Selection and Screening: Plate the transformed cells on selective media corresponding to the marker in the repair template.

-

Verification: Screen putative transformants for the correct gene deletion by colony PCR using primers that flank the CNB1 locus and primers internal to the deleted region. Sequence the PCR products to confirm the deletion and correct integration of the marker.

Antifungal Susceptibility Testing

Broth microdilution is the standard method for determining the MIC of antifungal agents, as described by the Clinical and Laboratory Standards Institute (CLSI) document M27[16][19].

Materials:

-

Candida strains (wild-type, cnb1Δ/Δ, complemented).

-

Antifungal agents (e.g., fluconazole, caspofungin).

-

RPMI 1640 medium.

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Inoculum Preparation: Culture the Candida strains overnight at 35°C. Adjust the cell density in sterile saline or PBS to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Prepare a 2-fold serial dilution of each antifungal drug in RPMI 1640 in the 96-well plate.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and prominent inhibition for echinocandins) compared to the drug-free control well. This can be determined visually or by reading the optical density at a specific wavelength.

Murine Model of Disseminated Candidiasis

This in vivo model is crucial for assessing the role of the CNB1 pathway in virulence[9][20].

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Candida strains prepared for injection.

-

Sterile phosphate-buffered saline (PBS).

-

Syringes and needles for intravenous injection.

Procedure:

-

Inoculum Preparation: Grow Candida strains in a suitable broth (e.g., YPD) overnight at 30°C. Wash the cells three times with sterile PBS and resuspend them in PBS. Count the cells using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1 x 10⁶ cells in 100-200 µL)[1][20].

-

Infection: Inject the prepared inoculum into the lateral tail vein of the mice.

-

Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and record survival. The experiment is typically run for 21-42 days.

-

Fungal Burden (Optional): At specific time points, a subset of mice can be euthanized. Organs (typically kidneys, spleen, and brain) are harvested, homogenized, and plated on selective agar to determine the colony-forming units (CFU) per gram of tissue[20].

Experimental and Logical Workflow

The investigation of the CNB1-dependent pathway typically follows a structured workflow from genetic manipulation to in-depth phenotypic and virulence analysis.

Visualizing the Experimental Workflow

Caption: A typical workflow for investigating the CNB1 pathway in Candida.

Conclusion and Future Directions

The CNB1-dependent calcineurin pathway is a linchpin in the ability of Candida species to cause disease. Its essential role in surviving the host environment and withstanding antifungal drug pressure makes it an attractive target for therapeutic intervention. The development of non-immunosuppressive calcineurin inhibitors could lead to powerful new combination therapies that enhance the efficacy of existing antifungal agents. Further research using the protocols and workflows outlined in this guide will be instrumental in fully elucidating the downstream effectors of this pathway and in validating calcineurin as a druggable target for the treatment of invasive candidiasis.

References

- 1. Candida lusitaniae MICs to the echinocandins are elevated but FKS-mediated resistance is rare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA sequencing reveals an additional Crz1-binding motif in promoters of its target genes in the human fungal pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional characterization of the Candida albicans CRZ1 gene encoding a calcineurin-regulated transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Survival in Patients with Candida glabrata Bloodstream Infection Is Associated with Fluconazole Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcineurin acts through the CRZ1/TCN1-encoded transcription factor to regulate gene expression in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mid.journals.ekb.eg [mid.journals.ekb.eg]

- 10. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]

- 13. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Echinocandin Resistance in Clavispora lusitaniae during Caspofungin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pathway analysis of Candida albicans survival and virulence determinants in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Fluconazole and Echinocandin Resistance of Candida glabrata Correlates Better with Antifungal Drug Exposure Rather than with MSH2 Mutator Genotype in a French Cohort of Patients Harboring Low Rates of Resistance [frontiersin.org]

- 18. Dose escalation studies with caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Antifungal Susceptibility of Candida glabrata to Caspofungin and the Presence of FKS Mutations Correlate with Treatment Response in an Immunocompromised Murine Model of Invasive Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caspofungin MICs Correlate with Treatment Outcomes among Patients with Candida glabrata Invasive Candidiasis and Prior Echinocandin Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Initial screening of Antifungal agent 84 against pathogenic fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 84 has emerged as a promising novel antifungal compound. This technical guide consolidates the currently available data on its initial screening against pathogenic fungi. The agent is reported to exhibit its antifungal properties through a Calcineurin B (CNB1)-dependent mechanism and by inhibiting ergosterol biosynthesis. Furthermore, it has demonstrated efficacy in inhibiting the viability of Candida albicans biofilms and has shown positive outcomes in an in vivo model of fungal infection. This document outlines the known mechanisms of action, summarizes the available quantitative data, and provides detailed experimental protocols for the key assays used in its preliminary evaluation.

Mechanism of Action

This compound appears to exert its effects through at least two primary mechanisms: disruption of the calcineurin signaling pathway and inhibition of ergosterol synthesis.

CNB1-Dependent Activity

The antifungal activity of agent 84 against Candida albicans is dependent on the presence of a functional Calcineurin B subunit (CNB1).[1] Calcineurin is a calcium-calmodulin-activated serine/threonine protein phosphatase that plays a crucial role in fungal stress responses, virulence, and drug resistance. By targeting this pathway, this compound likely disrupts the fungus's ability to cope with environmental stresses, contributing to its demise.

Inhibition of Ergosterol Synthesis

This compound has been shown to inhibit the synthesis of ergosterol in both C. albicans and C. tropicalis.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. This mechanism is a common target for many existing antifungal drugs.

Experimental Data

The publicly available quantitative data for this compound is currently limited. The following table summarizes the existing information.

| Assay | Organism/Cell Line | Parameter | Value | Reference |

| In Vitro Antifungal Activity | Candida albicans SC5314 | Growth Inhibition | 1-16 µg/mL | [1] |

| In Vivo Efficacy | Galleria mellonella larvae infected with C. albicans | Effective Concentration | 16 µg/mL | [1] |

Note: Comprehensive Minimum Inhibitory Concentration (MIC) data against a broad panel of pathogenic fungi and cytotoxicity data (IC50) against mammalian cell lines are not yet publicly available.

Experimental Protocols

The following are detailed methodologies for the key experiments relevant to the initial screening of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Antifungal Agent: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final desired concentration.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the antifungal agent on the viability of mammalian cells.

Methodology:

-

Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.

in vivo Efficacy Model (Galleria mellonella Larval Infection Model)

The G. mellonella model is a useful preliminary in vivo system to assess the efficacy of antimicrobial agents.

Methodology:

-

Infection: Inject a standardized inoculum of the pathogenic fungus into the last left proleg of G. mellonella larvae.

-

Treatment: At a specified time post-infection, administer this compound at various concentrations via injection into a different proleg.

-

Monitoring: Incubate the larvae at 37°C and monitor their survival daily for a defined period.

-

Data Analysis: Plot survival curves (e.g., Kaplan-Meier) and compare the survival of treated groups to untreated and vehicle control groups.

Candida albicans Biofilm Viability Assay

This assay evaluates the ability of the antifungal agent to inhibit the formation of or eradicate established biofilms.

Methodology:

-

Biofilm Formation: Inoculate C. albicans into 96-well plates and incubate to allow biofilm formation. For inhibition assays, the agent is added at the time of inoculation. For eradication assays, the biofilm is allowed to form first, then treated with the agent.

-

Washing: After incubation, wash the wells to remove non-adherent, planktonic cells.

-

Viability Staining: Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to the wells. Metabolically active cells will reduce XTT to a colored formazan product.

-

Absorbance Reading: After incubation in the dark, measure the absorbance at approximately 490 nm. A decrease in absorbance indicates reduced biofilm viability.

Ergosterol Synthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with the antifungal agent.

Methodology:

-

Fungal Culture: Grow the fungal strain in a suitable broth medium in the presence and absence of various concentrations of this compound.

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash them.

-

Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide and incubate to break open the cells and hydrolyze lipids.

-

Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

-

Spectrophotometry: Scan the absorbance of the heptane layer from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve in this range.

-

Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths and compare the treated samples to the untreated control.

Conclusion